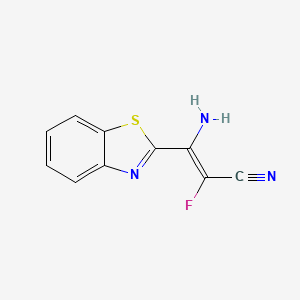
3-Amino-3-(1,3-Benzothiazol-2-yl-2-Fluoroacrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(1,3-Benzothiazol-2-yl-2-Fluoroacrylonitrile) is a heterocyclic compound that features a benzothiazole ring fused with an acrylonitrile moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the benzothiazole ring imparts unique electronic properties, making it a valuable scaffold for the development of various bioactive molecules.
Métodos De Preparación
The synthesis of 3-Amino-3-(1,3-Benzothiazol-2-yl-2-Fluoroacrylonitrile) typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-aminobenzothiazole and 2-fluoroacrylonitrile.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate. The reaction mixture is heated to facilitate the nucleophilic substitution reaction.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions to improve yield and scalability. Techniques such as microwave-assisted synthesis and continuous flow reactors can be employed to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
3-Amino-3-(1,3-Benzothiazol-2-yl-2-Fluoroacrylonitrile) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The amino group and the fluoroacrylonitrile moiety can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic systems, which are valuable in medicinal chemistry
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted benzothiazole derivatives and fused heterocycles.
Aplicaciones Científicas De Investigación
3-Amino-3-(1,3-Benzothiazol-2-yl-2-Fluoroacrylonitrile) has several scientific research applications:
Medicinal Chemistry: The compound serves as a scaffold for the development of potential therapeutic agents, including antibacterial, antifungal, and anticancer drugs.
Material Science: Due to its unique electronic properties, the compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is employed in biochemical assays to study enzyme inhibition and protein-ligand interactions
Mecanismo De Acción
The mechanism of action of 3-Amino-3-(1,3-Benzothiazol-2-yl-2-Fluoroacrylonitrile) involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes and receptors, leading to inhibition or activation of biological pathways. For example, the compound may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways. The fluoroacrylonitrile moiety can enhance the binding affinity of the compound to its targets, contributing to its biological activity .
Comparación Con Compuestos Similares
Similar compounds to 3-Amino-3-(1,3-Benzothiazol-2-yl-2-Fluoroacrylonitrile) include:
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives with diverse biological activities.
3-(1,3-Benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one: A compound with potent antibacterial properties.
N-(1,3-Benzothiazol-2-yl)-2-(pyridine-3-yl)formohydrazidoacetamide: A derivative with significant anti-tubercular activity
The uniqueness of this compound) lies in its combination of the benzothiazole ring with the fluoroacrylonitrile moiety, which imparts distinct electronic and biological properties, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C10H6FN3S |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
(E)-3-amino-3-(1,3-benzothiazol-2-yl)-2-fluoroprop-2-enenitrile |
InChI |
InChI=1S/C10H6FN3S/c11-6(5-12)9(13)10-14-7-3-1-2-4-8(7)15-10/h1-4H,13H2/b9-6+ |
Clave InChI |
YTHSHJNAUOGTBG-RMKNXTFCSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)N=C(S2)/C(=C(/C#N)\F)/N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)C(=C(C#N)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-benzyl-3-[(1S,2S)-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylamino)cyclohexyl]urea](/img/structure/B15202590.png)
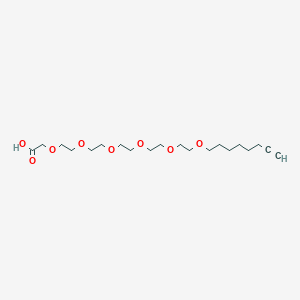
![2,3-Dihydroxypropyl 2-[[8-[(trifluoromethyl)thio]-4-quinolyl]amino]benzoate hydrochloride](/img/structure/B15202600.png)
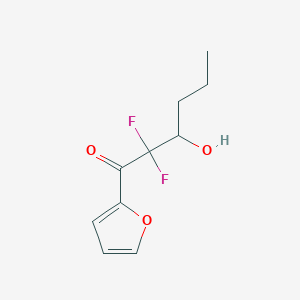
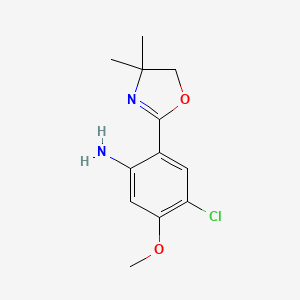
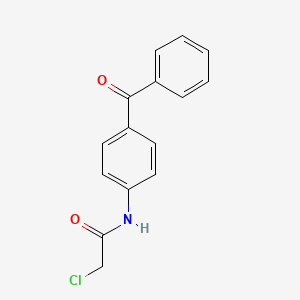
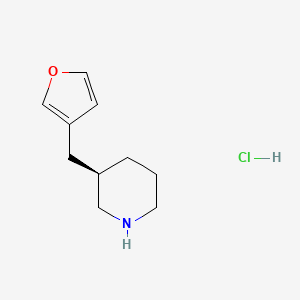
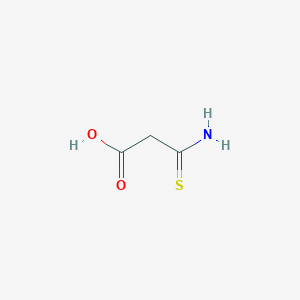
![Methyl 2-Amino-5-bromo-3-[(trimethylsilyl)ethynyl]benzoate](/img/structure/B15202635.png)
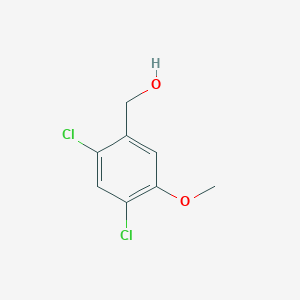
![(((2R,3S,4R,5R)-5-(2,4-dioxo-5-((E)-3-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)prop-1-en-1-yl)-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)triphosphoric acid](/img/structure/B15202663.png)
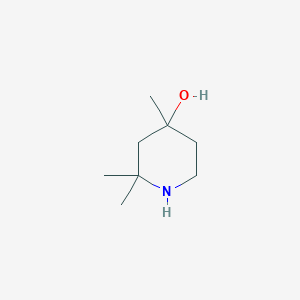
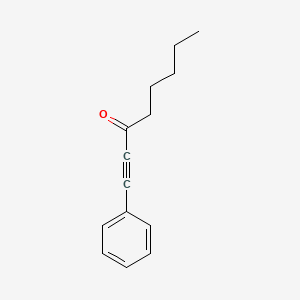
![4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B15202703.png)
